

Application Notes and Protocols for 3-Methyladenosine in Neuroblastoma Research

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Compound of Interest

Compound Name: 3-Methyladenosine

Cat. No.: B1216616

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Introduction

3-Methyladenine (3-MA) is a well-established inhibitor of autophagy, primarily through its action on class III phosphatidylinositol 3-kinases (PI3K).^{[1][2]} In the context of cancer research, autophagy can play a dual role, acting as either a pro-survival mechanism for tumor cells under stress or as a form of programmed cell death.^[3] In neuroblastoma, the most common extracranial solid tumor in children, autophagy is often considered a cytoprotective mechanism that contributes to chemoresistance.^{[1][4]} Therefore, inhibiting autophagy with 3-MA presents a promising therapeutic strategy, particularly in combination with conventional chemotherapeutic agents, to enhance their efficacy and overcome drug resistance.^{[1][5]}

These application notes provide a comprehensive overview of the use of 3-MA in neuroblastoma research, summarizing its effects, detailing experimental protocols, and visualizing key pathways and workflows.

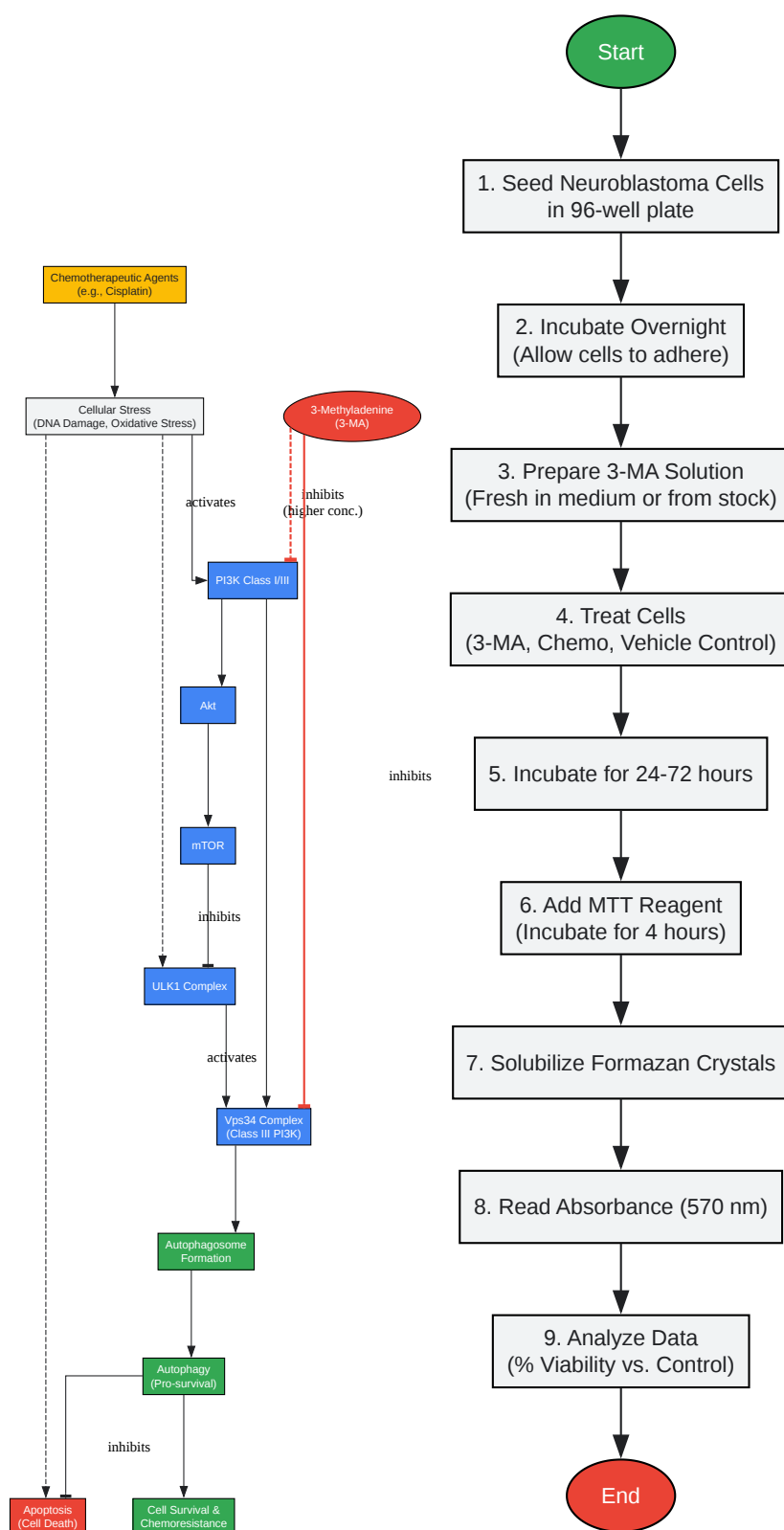
Application Notes

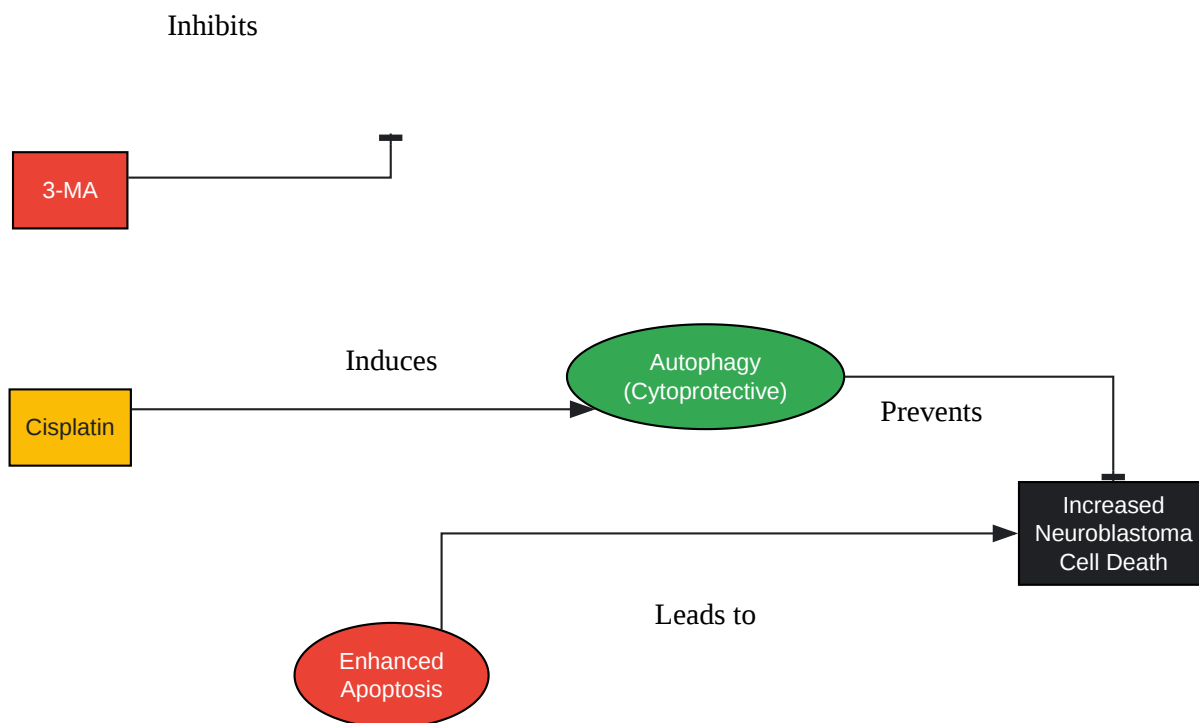
Mechanism of Action in Neuroblastoma

3-MA exerts its primary effect by inhibiting the PI3K/Akt/mTOR signaling pathway. Specifically, it targets the class III PI3K (Vps34), which is essential for the nucleation of the autophagosome, a key step in the autophagy process.^{[1][2]} By blocking this step, 3-MA prevents the formation of autophagosomes, leading to the accumulation of cellular waste and damaged organelles, which can ultimately trigger apoptosis.^[1] While 3-MA is a potent

autophagy inhibitor, it's important to note that it can also inhibit class I PI3K at higher concentrations and may have autophagy-independent effects on cell death and DNA damage repair.^{[2][3][6]}

In neuroblastoma cells, the inhibition of autophagy by 3-MA has been shown to disrupt mitochondrial health, enhance oxidative stress, and increase apoptosis, particularly when used alongside standard chemotherapies like cisplatin.^{[1][5]}





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